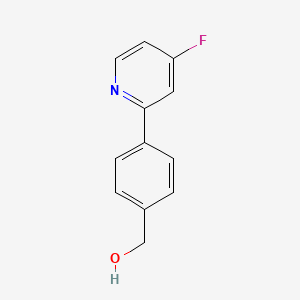

(4-(4-Fluoropyridin-2-yl)phenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10FNO |

|---|---|

Molecular Weight |

203.21 g/mol |

IUPAC Name |

[4-(4-fluoropyridin-2-yl)phenyl]methanol |

InChI |

InChI=1S/C12H10FNO/c13-11-5-6-14-12(7-11)10-3-1-9(8-15)2-4-10/h1-7,15H,8H2 |

InChI Key |

CKHMEDHRYQUEOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=NC=CC(=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Fluoropyridin 2 Yl Phenyl Methanol

Retrosynthetic Analysis and Key Disconnections for the Synthesis of (4-(4-Fluoropyridin-2-yl)phenyl)methanol

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are logical and strategically sound.

The first key disconnection is at the carbon-carbon bond linking the pyridine (B92270) and phenyl rings. This bond can be retrosynthetically cleaved, suggesting a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling. This leads to two possible sets of precursors:

Route A: A 2-halo-4-fluoropyridine and (4-(hydroxymethyl)phenyl)boronic acid (or its corresponding boronate ester).

Route B: 4-Fluoropyridin-2-ylboronic acid (or its ester) and a 4-halophenylmethanol derivative, such as (4-bromophenyl)methanol.

The second key disconnection is at the carbon-carbon bond between the phenyl ring and the methanol's carbinol carbon. This disconnection points towards a nucleophilic addition to a carbonyl group. This suggests that the phenylmethanol moiety can be constructed from a 4-substituted benzaldehyde precursor. The nucleophile would be a methyl organometallic reagent, or more practically, the hydroxymethyl group can be installed by reduction of a benzaldehyde or benzoic acid derivative.

A convergent synthesis would involve preparing the two key fragments separately and then coupling them in a final step. For instance, (4-bromophenyl)methanol can be prepared and then subjected to a Suzuki-Miyaura coupling with 4-fluoropyridin-2-ylboronic acid.

Suzuki-Miyaura Cross-Coupling Strategies for the Pyridyl-Phenyl Linkage

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C(sp²)–C(sp²) bonds, making it ideal for constructing the pyridyl-phenyl linkage in the target molecule. libretexts.orgnih.gov The reaction typically involves a palladium catalyst, a base, and the coupling of an organoboron compound with an organic halide or triflate. libretexts.org

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For the coupling of electron-deficient heterocyclic halides like 2-halo-4-fluoropyridines, the selection of an appropriate catalytic system is crucial to achieve high yields. rsc.org Electron-rich and sterically hindered phosphine ligands are often employed to enhance the reactivity of the palladium catalyst. rsc.org

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | High |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | Moderate to High |

| PdCl₂(dppf) | - | K₂CO₃ | THF/H₂O | 80 | Moderate to High |

This table represents typical conditions for Suzuki-Miyaura couplings of challenging heterocyclic substrates and is for illustrative purposes.

The choice of base is also critical, as it participates in the transmetalation step. libretexts.org Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used, often in aqueous solutions with a water-miscible organic solvent like dioxane, THF, or DME. nih.govclaremont.edu The temperature of the reaction is typically elevated, ranging from 65 to 110 °C, to facilitate the catalytic cycle. nih.gov Microwave-assisted procedures have also been shown to accelerate these couplings, often leading to higher yields in shorter reaction times. mdpi.com

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org

Oxidative Addition: A palladium(0) complex reacts with the aryl halide (e.g., 2-bromo-4-fluoropyridine) to form a palladium(II) intermediate. This step is often the rate-determining step in the cycle. libretexts.org The reactivity of the halide follows the order I > Br > Cl.

Transmetalation: The organoboron species (e.g., (4-(hydroxymethyl)phenyl)boronic acid) reacts with the palladium(II) intermediate. The base activates the boronic acid, facilitating the transfer of the aryl group from boron to palladium. For electron-deficient heterocyclic boronates, transmetalation can become the rate-limiting step. rsc.org

Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. libretexts.org

Grignard or Organolithium Approaches for Phenyl Methanol (B129727) Moiety Construction

The (4-halophenyl)methanol fragment, a key precursor for the Suzuki-Miyaura coupling, can be efficiently synthesized using Grignard or organolithium reagents. These organometallic compounds are powerful nucleophiles that readily add to carbonyl groups.

The synthesis of (4-bromophenyl)methanol is a straightforward example of the regioselective functionalization of a phenyl ring. A common method involves the reduction of 4-bromobenzaldehyde. This reduction can be achieved with high selectivity using reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Alternatively, a Grignard or organolithium reaction can be employed to form the C-C bond of a substituted phenylmethanol. For instance, the addition of a methyl Grignard reagent (CH₃MgBr) to 4-bromobenzaldehyde would yield 1-(4-bromophenyl)ethanol. For the synthesis of (4-bromophenyl)methanol itself, the starting material would be 1,4-dibromobenzene. A lithium-halogen exchange followed by reaction with formaldehyde would furnish the desired product. The nucleophilic addition of Grignard and organolithium reagents to the carbonyl carbon of an aldehyde is a highly regioselective 1,2-addition. organic-chemistry.orgnih.gov

| Organometallic Reagent | Electrophile | Product |

| 4-Bromophenylmagnesium bromide | Formaldehyde | (4-Bromophenyl)methanol |

| 4-Bromo-phenyllithium | Formaldehyde | (4-Bromophenyl)methanol |

| Methylmagnesium bromide | 4-Bromobenzaldehyde | 1-(4-Bromophenyl)ethanol |

This table illustrates potential Grignard/Organolithium reactions for the synthesis of the phenyl methanol moiety or related structures.

When a nucleophilic addition to a prochiral aldehyde or ketone results in the formation of a new stereocenter, the stereochemical outcome of the reaction becomes an important consideration. In the synthesis of the parent compound this compound, the carbinol carbon is a prochiral center. If an unsymmetrical ketone, such as (4-(4-fluoropyridin-2-yl))benzophenone, were to be reduced to form a diaryl methanol, a chiral center would be created.

The nucleophilic attack on the planar carbonyl group can occur from either the Re or Si face. libretexts.orglibretexts.org In the absence of any chiral influence (such as a chiral catalyst or auxiliary), the attack from either face is equally probable, leading to a racemic mixture of the two enantiomers. libretexts.org However, if the substrate already contains a stereocenter, the existing chirality can influence the direction of the nucleophilic attack, leading to a diastereomeric mixture. For the synthesis of the target molecule, where the substituent on the methanol is a simple hydrogen atom (from the reduction of an aldehyde), this specific stereochemical issue does not arise unless further substitution at the carbinol carbon is intended.

Alternative Synthetic Routes and Their Efficiency in Accessing this compound

The synthesis of this compound can be approached through several strategic disconnections, primarily revolving around the formation of the key biaryl linkage and the introduction of the hydroxymethyl group. The efficiency of these routes is contingent on factors such as starting material availability, reaction yields, and purification requirements.

One of the most versatile and widely employed methodologies for constructing the C-C bond between the pyridine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction. acsgcipr.org This palladium-catalyzed transformation is well-suited for coupling aryl halides with organoboron reagents under mild conditions. organic-chemistry.org In a likely approach, 2-halo-4-fluoropyridine (where halo is typically bromine or chlorine) would be coupled with (4-(hydroxymethyl)phenyl)boronic acid. The reactivity of heterocyclic halides in Suzuki-Miyaura couplings is well-documented, with catalysts composed of palladium and dialkylbiphenylphosphino ligands showing high activity for such substrates. organic-chemistry.org The yields for these types of reactions are often moderate to good. nih.gov

An alternative strategy involves reversing the functionalities of the coupling partners: reacting a 4-fluoropyridine-2-boronic acid derivative with a (4-halophenyl)methanol. This approach may be advantageous depending on the commercial availability and stability of the respective starting materials.

The final step in many of these synthetic sequences would be the generation of the methanol functionality. If the coupling reaction is performed with a precursor like 4-(4-fluoropyridin-2-yl)benzaldehyde, a subsequent reduction step is necessary. This can be achieved with high efficiency using reducing agents like sodium borohydride or potassium borohydride in alcoholic solvents such as methanol or ethanol, with yields often exceeding 75% and sometimes reaching up to 97%. google.com

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Key Reaction | Typical Precursors | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| Convergent Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling | 2-Halo-4-fluoropyridine and (4-(hydroxymethyl)phenyl)boronic acid | High functional group tolerance, generally good yields. | Availability and stability of boronic acid derivatives. |

| Late-Stage Fluorination | Nucleophilic Aromatic Substitution (SNAr) | (4-(4-X-pyridin-2-yl)phenyl)methanol (X=Cl, NO₂) and a fluoride (B91410) source (e.g., CsF) | Allows for late-stage introduction of fluorine. | Harsh conditions may be needed for precursor synthesis; variable yields in the fluorination step. nih.govnih.gov |

| Precursor Reduction | Reduction of a carbonyl group | 4-(4-Fluoropyridin-2-yl)benzaldehyde and a reducing agent (e.g., NaBH₄) | Often high-yielding and straightforward. google.com | Requires prior synthesis of the aldehyde precursor. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly manufacturing processes. Key areas of focus include the selection of solvents, optimization of reaction media, and the use of sustainable and recyclable catalysts, particularly in the context of the prevalent Suzuki-Miyaura cross-coupling reaction. inovatus.es

Solvent Selection and Reaction Medium Optimization

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a chemical process and contribute significantly to waste generation. nih.gov Traditional Suzuki-Miyaura reactions have often employed undesirable solvents like DMF, NMP, and 1,4-dioxane. acsgcipr.org However, research has demonstrated the feasibility of using greener alternatives.

Water is a highly attractive green solvent for Suzuki-Miyaura couplings due to its non-toxic, non-flammable, and abundant nature. bohrium.comnih.gov The use of water as a solvent can simplify product isolation and reduce environmental impact. bohrium.com Other environmentally friendly solvents that have been successfully used in Suzuki-Miyaura reactions include 2-Me-THF and tert-amyl alcohol. nih.govacs.org Isopropyl acetate (i-PrOAc) has also been identified as a recommended green solvent for the Suzuki-Miyaura coupling of amides. acs.org The optimization of the reaction medium may also involve using mixed aqueous systems, which can enhance the solubility of reactants while maintaining the green benefits of water. acsgcipr.org

Table 2: Green Solvents for Suzuki-Miyaura Coupling Reactions

| Solvent | Classification | Key Advantages | Reference |

|---|---|---|---|

| Water (H₂O) | Green | Non-toxic, non-flammable, abundant, simplifies work-up. | bohrium.comnih.gov |

| 2-Methyltetrahydrofuran (2-Me-THF) | Bio-based | Derived from renewable resources, viable alternative to THF. | nih.govacs.org |

| tert-Amyl alcohol | Green | Shown to be an excellent solvent for Ni-catalyzed Suzuki couplings. | nih.govacs.org |

| Isopropyl acetate (i-PrOAc) | Recommended | Environmentally friendly solvent for coupling reactions. | acs.org |

| Ethanol (EtOH) | Bio-based | Can be used in mixed aqueous systems (e.g., H₂O:EtOH). | researchgate.net |

Catalyst Sustainability and Recyclability

Palladium is a precious metal with a high environmental impact associated with its extraction and purification. acsgcipr.org Therefore, developing sustainable catalytic systems that allow for low catalyst loading and efficient recycling is a primary goal in green chemistry.

Heterogeneous catalysts, where the palladium is supported on a solid matrix, are a promising approach to catalyst recyclability. acsgcipr.org These catalysts can be easily separated from the reaction mixture by filtration and reused in subsequent batches. bohrium.com Examples include palladium supported on porous organic polymers (Pd@AEPOP), which can be recycled up to nine times without a significant loss in activity. mdpi.com Similarly, a mordenite-supported palladium catalyst has been shown to be reusable for up to ten times with only a minor decrease in yield. mdpi.com

Another strategy involves the use of palladium nanoparticles supported on materials like titanium dioxide or functionalized iron oxide. mdpi.com A significant challenge with heterogeneous catalysts is the potential for metal leaching into the product, which can lead to catalyst deactivation and product contamination. mdpi.com To address this, systems are designed with strong chelation between the support and the metal ion to ensure durability. researchgate.net Homogeneous catalysts that can be reclaimed and reused also represent an important area of research, offering the high selectivity of homogeneous systems with the practical benefit of recyclability. acs.org

Table 3: Examples of Recyclable Palladium Catalysts for Suzuki-Miyaura Coupling

| Catalyst Type | Support Material | Recyclability | Key Features | Reference |

|---|---|---|---|---|

| Polymer Supported Pd | Modified Polyacrylonitrile | Up to 5 runs | Effective in water under ligand-free conditions. | bohrium.com |

| Zeolite Supported Pd | Mordenite (MOR) | Up to 10 runs | Easily retrieved by centrifugation. | mdpi.com |

| Porous Polymer Supported Pd | Amide and ether functionalized porous organic polymer (AEPOP) | Up to 9 runs | Effective for both Heck and Suzuki reactions. | mdpi.com |

| Silica-based Pd Catalyst | Modified inner wall of silica | At least 5 runs | Catalytic sites located in the inner shell. | mdpi.com |

| Magnetic Nanoparticle Supported Pd | Dioxime-functionalized Fe₃O₄ | Recyclable | Enables extremely short reaction times. | mdpi.com |

Reactivity and Derivatization Strategies of 4 4 Fluoropyridin 2 Yl Phenyl Methanol

Reactivity of the Benzyl (B1604629) Alcohol Functionality

The benzyl alcohol group in (4-(4-Fluoropyridin-2-yl)phenyl)methanol is a primary alcohol attached to a benzylic carbon. This structural feature endows it with reactivity characteristic of both primary alcohols and benzylic systems.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol can be selectively oxidized to either the corresponding aldehyde, 4-(4-Fluoropyridin-2-yl)benzaldehyde, or further to the carboxylic acid, 4-(4-Fluoropyridin-2-yl)benzoic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Commonly used reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Dess-Martin periodinane (DMP). These reagents are known for their selectivity in oxidizing primary alcohols to aldehydes with minimal over-oxidation.

For the conversion to the carboxylic acid, stronger oxidizing agents are necessary. Reagents such as potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or ruthenium tetroxide (RuO4) can effectively oxidize the primary alcohol to the carboxylic acid.

| Transformation | Reagent Examples | Product |

| Oxidation to Aldehyde | PCC, PDC, DMP | 4-(4-Fluoropyridin-2-yl)benzaldehyde |

| Oxidation to Carboxylic Acid | KMnO4, Jones Reagent, RuO4 | 4-(4-Fluoropyridin-2-yl)benzoic acid |

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group of the benzyl alcohol is amenable to standard esterification and etherification reactions. Esterification can be achieved through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid or base catalyst. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield (4-(4-Fluoropyridin-2-yl)phenyl)methyl acetate.

Etherification can be carried out under various conditions. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base like sodium hydride (NaH) to form the alkoxide, followed by reaction with an alkyl halide, is a common method. For example, treatment with sodium hydride and then methyl iodide would produce 2-(4-(methoxymethyl)phenyl)-4-fluoropyridine.

| Reaction | Reagents | Product Example |

| Esterification | Carboxylic acid/derivative, catalyst | (4-(4-Fluoropyridin-2-yl)phenyl)methyl acetate |

| Etherification (Williamson) | Strong base (e.g., NaH), Alkyl halide | 2-(4-(methoxymethyl)phenyl)-4-fluoropyridine |

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. khanacademy.org Treatment with thionyl chloride (SOCl2) or a phosphorus halide like PBr3 can replace the hydroxyl group with a chlorine or bromine atom, respectively, forming 2-(4-(halomethyl)phenyl)-4-fluoropyridine.

These benzylic halides are then susceptible to attack by a wide range of nucleophiles. The reaction can proceed through either an SN1 or SN2 mechanism, influenced by the reaction conditions and the nature of the nucleophile. khanacademy.org The stability of the potential benzylic carbocation intermediate can favor an SN1 pathway. khanacademy.org For example, reaction with sodium cyanide would lead to the formation of (4-(4-Fluoropyridin-2-yl)phenyl)acetonitrile.

Reactivity of the Fluoropyridyl Moiety

The 4-fluoropyridine (B1266222) ring is an electron-deficient aromatic system, which dictates its reactivity, particularly its susceptibility to nucleophilic attack and its ability to direct metallation.

Nucleophilic Aromatic Substitution (SNAr) on the Fluoropyridine Ring

The fluorine atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). The electronegative nitrogen atom and the fluorine itself withdraw electron density from the ring, making the carbon atom to which the fluorine is attached highly electrophilic. Fluorine is an excellent leaving group in SNAr reactions on heteroaromatic rings. acs.orgreddit.com

A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluoride (B91410) ion. For instance, reaction with a primary or secondary amine, such as morpholine, would yield 4-(morpholino-4-yl)-2-phenylmethanol derivatives. Similarly, reaction with sodium methoxide (B1231860) would lead to the formation of (4-(4-methoxypyridin-2-yl)phenyl)methanol. The rate and success of these reactions are often enhanced by the use of polar aprotic solvents and sometimes by heating.

Directed Ortho-Metalation (DoM) Strategies for Further Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org In the context of this compound, the pyridine nitrogen can act as a directing group, facilitating the deprotonation of the adjacent C-3 position by a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA). clockss.org

This generates a lithiated intermediate that can then react with a variety of electrophiles to introduce new substituents at the 3-position of the pyridine ring. For example, quenching the lithiated species with an aldehyde or ketone would introduce a new hydroxymethyl or hydroxypropyl group, respectively. Reaction with a halogen source like N-bromosuccinimide (NBS) would introduce a bromine atom. This methodology provides a route to highly substituted pyridine derivatives. thieme-connect.comresearchgate.netnih.gov

| Reaction Type | Key Feature | Potential Functionalization |

| Nucleophilic Aromatic Substitution (SNAr) | Activation by pyridine nitrogen and fluorine | Substitution of fluorine with N, O, S nucleophiles |

| Directed Ortho-Metalation (DoM) | Pyridine nitrogen directs lithiation to C-3 | Introduction of various electrophiles at C-3 |

Palladium-Catalyzed C-H Functionalization of the Pyridine Ring

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new bonds at otherwise unreactive C-H sites, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov The pyridine ring in this compound is a prime candidate for such transformations. The nitrogen atom within the pyridine ring can act as a directing group, guiding the palladium catalyst to ortho C-H bonds. researchgate.netmdpi.com

The electronic properties of the pyridine ring in the title compound are influenced by the electron-withdrawing fluorine atom. This fluorination can impact the regioselectivity and reactivity of C-H functionalization reactions. Research on the C-H functionalization of fluorinated pyridines has shown that the reaction outcomes can be highly dependent on the reaction conditions and the specific catalytic system employed.

While specific studies on the palladium-catalyzed C-H functionalization of this compound are not extensively documented in the literature, we can infer potential reaction pathways based on established methodologies for similar substrates. For instance, direct arylation of the pyridine ring at the positions ortho to the nitrogen atom is a plausible transformation.

Table 1: Representative Conditions for Palladium-Catalyzed C-H Arylation of a Pyridine Ring

| Entry | Palladium Catalyst | Ligand | Arylating Agent | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | P(o-tol)₃ | 4-bromotoluene | K₂CO₃ | Toluene | 110 | 75 |

| 2 | PdCl₂(dppf) | - | Phenylboronic acid | Cs₂CO₃ | Dioxane | 100 | 82 |

| 3 | [Pd(cinnamyl)Cl]₂ | SPhos | 1-chloro-4-nitrobenzene | K₃PO₄ | t-AmylOH | 120 | 68 |

This table presents illustrative conditions based on established methods for C-H functionalization of pyridine derivatives and does not represent experimentally verified results for this compound.

Exploration of Advanced Coupling Reactions with this compound

The structural framework of this compound is amenable to a variety of advanced cross-coupling reactions, which are fundamental in the construction of complex organic molecules.

Mizoroki-Heck and Sonogashira Coupling Reactions

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide or triflate with an alkene, while the Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. chemrxiv.orgwikipedia.orgwikipedia.org For this compound to participate in these reactions, it would first need to be functionalized to introduce a halide or triflate group, typically on the phenyl ring. The hydroxyl group of the methanol (B129727) moiety could be a site for introducing a triflate, or the phenyl ring could be halogenated.

Alternatively, if a halogen were present on the pyridine ring, this could also serve as a handle for these coupling reactions. The fluorine atom at the 4-position of the pyridine ring is generally unreactive in palladium-catalyzed cross-coupling reactions. However, should a more reactive halogen like bromine or iodine be present at another position, Mizoroki-Heck or Sonogashira couplings would be viable.

Table 2: Hypothetical Mizoroki-Heck and Sonogashira Reactions with a Brominated Derivative

| Reaction | Coupling Partner | Palladium Catalyst | Ligand/Co-catalyst | Base | Solvent | Product Type |

| Mizoroki-Heck | Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | Stilbene derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Piperidine | THF | Diphenylacetylene derivative |

This table illustrates potential reaction schemes assuming the presence of a bromo-functionalized this compound derivative. These are not based on published experimental results for the title compound.

Buchwald-Hartwig Amination and Related Carbon-Heteroatom Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds from aryl halides or triflates and amines. nih.govnih.govresearchgate.net This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines. Similar to the Mizoroki-Heck and Sonogashira reactions, application of the Buchwald-Hartwig amination to this compound would necessitate prior functionalization to an aryl halide or triflate.

The electron-rich nature of many amines makes them excellent coupling partners. A variety of primary and secondary amines, as well as other N-heterocycles, can be used. mit.edusigmaaldrich.com The choice of palladium catalyst and ligand is crucial for the success of the reaction, with various generations of catalyst systems developed to accommodate a wide range of substrates. nih.gov

Beyond C-N bond formation, related palladium-catalyzed methods can be employed to form carbon-oxygen and carbon-sulfur bonds, coupling aryl halides with alcohols, phenols, or thiols. nih.gov

Table 3: Illustrative Buchwald-Hartwig Amination of a Halogenated Phenyl Ring

| Amine | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) |

| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 |

| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 |

| Benzylamine | [Pd(cinnamyl)Cl]₂ | RuPhos | K₃PO₄ | t-BuOH | 90 |

This table provides representative conditions for the Buchwald-Hartwig amination of an aryl halide, which could be a derivative of this compound. These are not experimentally confirmed results for the title compound.

Synthesis of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs and derivatives of this compound can lead to new compounds with potentially interesting properties.

Homologation and Chain Extension Strategies

Homologation refers to a chemical reaction that converts a reactant into the next member of its homologous series. For this compound, the primary alcohol functionality is a key site for chain extension. One common strategy for the one-carbon homologation of a benzyl alcohol is the Arndt-Eistert reaction, which involves the conversion of the alcohol to a carboxylic acid, followed by reaction with diazomethane (B1218177) and subsequent Wolff rearrangement. A more direct approach could involve conversion of the alcohol to a leaving group, followed by nucleophilic substitution with cyanide and subsequent reduction.

Another approach is the homologation of the benzyl alcohol to a β-phenylethyl alcohol derivative. This can be achieved through various methods, including the use of synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a cobalt catalyst.

Cyclization Reactions and Macrocyclic Architectures

The bifunctional nature of this compound, with reactive sites on both the pyridine and phenylmethanol moieties, makes it a valuable building block for the synthesis of cyclic structures, including macrocycles. To achieve cyclization, a second reactive group would need to be introduced into the molecule. For example, functionalization of the phenyl ring at the position ortho to the methanol group with a halogen would create a precursor for intramolecular coupling reactions.

Macrocyclization could be achieved through intermolecular reactions of a difunctionalized derivative of the title compound. For instance, if the methanol group is converted to a leaving group and a nucleophilic site is introduced elsewhere in the molecule, intramolecular cyclization could be induced. Alternatively, intermolecular coupling of two molecules of a derivative of this compound, each bearing two reactive functional groups, could lead to the formation of a macrocyclic architecture. Pyridine-containing macrocycles are of significant interest in supramolecular chemistry and materials science.

Advanced Spectroscopic and Structural Elucidation of 4 4 Fluoropyridin 2 Yl Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound such as (4-(4-Fluoropyridin-2-yl)phenyl)methanol, a comprehensive NMR analysis would involve a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments.

Detailed ¹H and ¹³C NMR Spectral Analysis for Structure Confirmation

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the phenyl and fluoropyridyl rings, as well as signals for the benzylic methylene (B1212753) protons (-CH₂OH) and the hydroxyl proton. The chemical shifts (δ) of these protons, their multiplicities (e.g., singlet, doublet, triplet, multiplet), and the coupling constants (J) between them would be crucial for confirming the substitution pattern of the aromatic rings.

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, and its chemical shift would be indicative of the electronic environment of the fluorine atom on the pyridine (B92270) ring. Coupling between the fluorine atom and adjacent protons (³JHF) or carbons (nJCF) would provide further structural confirmation.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the phenyl and pyridyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connectivity between the phenyl and pyridyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. While not critical for the primary structure elucidation of this relatively rigid molecule, it could reveal information about the preferred conformation in solution.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide a highly accurate mass measurement, which could be used to confirm the molecular formula, C₁₂H₁₀FNO.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be obtained, this technique would provide precise bond lengths, bond angles, and torsion angles.

Analysis of Molecular Conformation and Intermolecular Interactions

The crystallographic data would reveal the conformation of the molecule, including the dihedral angle between the phenyl and fluoropyridyl rings. Furthermore, it would provide detailed insights into the intermolecular interactions that govern the crystal packing. Of particular interest would be the presence of hydrogen bonds involving the hydroxyl group and the nitrogen atom of the pyridine ring, which are expected to play a significant role in the supramolecular assembly.

Investigation of Crystal Packing and Polymorphism

While a specific crystal structure for this compound is not publicly available, the crystal packing can be inferred from analysis of analogous compounds, such as phenyl(pyridin-2-yl)methanol. nih.gov The primary intermolecular force governing the crystal structure is expected to be hydrogen bonding. The hydroxyl (-OH) group of the methanol (B129727) moiety can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring serves as a hydrogen bond acceptor.

In the known crystal structure of phenyl(pyridin-2-yl)methanol, strong O—H⋯N hydrogen bonds link the molecules into helical chains, defining the primary supramolecular assembly. nih.gov It is highly probable that this compound adopts a similar hydrogen-bonding motif. The presence of the fluorine atom on the pyridine ring may introduce additional, weaker C—H⋯F interactions, further stabilizing the crystal lattice.

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. These different forms, or polymorphs, can exhibit distinct physical properties. The formation of specific polymorphs can be influenced by crystallization conditions such as solvent, temperature, and pressure. Although no specific polymorphs of this compound have been reported, many organic molecules, particularly those with flexible conformations and hydrogen bonding capabilities, are known to exhibit polymorphism. sigmaaldrich.comacs.org Therefore, it is conceivable that different crystalline forms of this compound could be isolated under varying experimental conditions.

Table 1: Potential Intermolecular Interactions in the Crystal Structure

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bonding | Hydroxyl group (-OH) | Pyridine Nitrogen (N) | Primary interaction forming molecular chains or networks. |

| π-π Stacking | Phenyl/Pyridinyl Ring | Phenyl/Pyridinyl Ring | Stabilizes the packing between aromatic systems. |

| C—H⋯F Interactions | Aromatic C-H | Fluorine (F) | Weak, secondary interactions contributing to stability. |

| van der Waals Forces | All atoms | All atoms | General non-specific interactions filling space. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and analyzing the bonding within a molecule. For this compound, the spectra would be characterized by vibrations of its constituent parts: the phenyl ring, the fluoropyridine ring, and the methanol linker.

The most prominent feature in the IR spectrum is expected to be a broad absorption band in the 3650-3200 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydroxyl group, broadened due to intermolecular hydrogen bonding in the solid state. acs.org The C-O stretching vibration of the primary alcohol would likely appear as a strong band in the 1050-1000 cm⁻¹ range. researchgate.net

Aromatic C-H stretching vibrations for both rings are anticipated to occur just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The aliphatic C-H stretching from the -CH₂- group will be found just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹). reddit.com

The vibrations of the aromatic rings themselves will produce a series of characteristic bands. C=C stretching vibrations within the phenyl and pyridine rings are expected in the 1600-1450 cm⁻¹ region. The C-F stretching vibration is a key signature and for fluoropyridines, this band is typically strong and found in the 1250-1100 cm⁻¹ region. researchgate.net The precise position can be influenced by its location on the pyridine ring and electronic effects. Out-of-plane C-H bending vibrations are also characteristic and appear in the 900-675 cm⁻¹ fingerprint region.

Raman spectroscopy would complement the IR data. Aromatic ring breathing modes, which involve the symmetric expansion and contraction of the rings, are often strong in the Raman spectrum and would be expected in the 1050-990 cm⁻¹ range.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3650 - 3200 (Broad, Strong) | Weak |

| Phenyl/Pyridinyl Rings | Aromatic C-H Stretch | 3100 - 3000 (Medium) | Medium-Strong |

| Methylene (-CH₂-) | Aliphatic C-H Stretch | 3000 - 2850 (Medium) | Medium-Strong |

| Phenyl/Pyridinyl Rings | C=C Ring Stretch | 1600 - 1450 (Multiple, Medium-Strong) | Strong |

| Fluoropyridine | C-F Stretch | 1250 - 1100 (Strong) | Weak-Medium |

| Alcohol C-O | C-O Stretch | 1050 - 1000 (Strong) | Weak |

| Phenyl/Pyridinyl Rings | Ring Breathing | Weak | 1050 - 990 (Strong) |

| Phenyl/Pyridinyl Rings | C-H Out-of-Plane Bend | 900 - 675 (Strong) | Weak |

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Purity and Conformational Studies (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral. The central carbon atom of the methanol bridge is bonded to a hydrogen, a hydroxyl group, and two different aryl groups (a phenyl group and a 4-fluoropyridinyl group attached at the 4-position of the phenyl ring). However, because the two aryl substituents on the phenyl ring are para to each other, the molecule possesses a plane of symmetry that bisects the phenyl ring and the methanol group, rendering it achiral.

The carbon of the methanol group is, however, a prochiral center. If the hydrogen atom on this carbon were to be replaced by a different substituent, this carbon would become a stereocenter, leading to a pair of enantiomers, (R) and (S). Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would then become applicable and essential for the analysis of these chiral derivatives.

CD/ORD spectroscopy measures the differential absorption or rotation of left- and right-circularly polarized light. For a chiral derivative of this compound, these techniques could be used to:

Determine Enantiomeric Purity: The magnitude of the CD or ORD signal is directly proportional to the enantiomeric excess (ee) of the sample.

Assign Absolute Configuration: By comparing experimental spectra to those predicted by quantum chemical calculations or by comparing to structurally related compounds with known configurations, the absolute (R/S) configuration of the stereocenter could be determined.

Study Conformation: The conformation of the molecule, particularly the rotational orientation (dihedral angles) of the two aryl rings relative to each other, can significantly influence the chiroptical response.

As there are no published studies on the synthesis or analysis of chiral derivatives of this compound, a direct application of chiroptical spectroscopy cannot be discussed. nih.govmdpi.comnih.gov The potential for such studies remains, should these chiral analogues be synthesized in the future.

Computational and Theoretical Studies on 4 4 Fluoropyridin 2 Yl Phenyl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic properties of molecules, offering a balance between accuracy and computational cost. For the analogue (RS)-(4-fluorophenyl)(pyridine-2-yl)methanol, DFT calculations have been employed to elucidate its molecular geometry, frontier molecular orbitals, and charge distribution, providing a foundational understanding of its stability and reactivity.

Optimization of Molecular Geometry and Conformational Analysis

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For the analogous compound, (RS)-(4-fluorophenyl)(pyridine-2-yl)methanol, these calculations confirm that the optimized structure represents a true energy minimum on the potential energy surface. This is verified by the absence of any imaginary frequencies in the vibrational analysis, which would otherwise indicate a transition state or a higher-order saddle point.

The optimized structural parameters, including bond lengths and angles, provide a detailed picture of the molecule's architecture. For instance, the calculated C-O bond length of 1.427 Å in the methanol (B129727) group is consistent with standard values for similar organic molecules.

Table 1: Selected Optimized Geometrical Parameters for the Analogue (RS)-(4-fluorophenyl)(pyridine-2-yl)methanol

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-O (methanol) | 1.427 | - |

| C-F | 1.353 | - |

| C-N (pyridine) | 1.341 | - |

| O-C-H (methanol) | - | 108.9 |

| C-C-F (pyridine) | - | 118.4 |

This data is derived from studies on the analogous compound (RS)-(4-fluorophenyl)(pyridine-2-yl)methanol.

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. manchesterorganics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

In the case of the analogous compound, the HOMO is primarily localized on the phenyl ring, while the LUMO is distributed over the pyridine (B92270) ring. This distribution suggests that the phenyl ring is the most probable site for electrophilic attack, whereas the pyridine ring is more susceptible to nucleophilic attack. The energy gap provides quantitative insight into its stability.

Table 2: Frontier Molecular Orbital Energies for the Analogue (RS)-(4-fluorophenyl)(pyridine-2-yl)methanol

| Molecular Orbital | Energy (eV) |

| HOMO | -6.23 |

| LUMO | -0.89 |

| Energy Gap (ΔE) | 5.34 |

This data is derived from studies on the analogous compound (RS)-(4-fluorophenyl)(pyridine-2-yl)methanol.

Electrostatic Potential Surface (ESP) Mapping

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. nih.gov The ESP map uses a color spectrum to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. sigmaaldrich.com

For the analogous compound, the ESP map reveals that the most negative potential is located around the nitrogen atom of the pyridine ring and the oxygen atom of the methanol group, indicating these are the primary sites for interaction with electrophiles. uni.lu Conversely, the hydrogen atoms of the methanol group and the phenyl ring exhibit positive potential, making them likely sites for nucleophilic interaction. This visual representation of charge distribution complements the findings from FMO analysis. uni.lubldpharm.com

Quantum Chemical Modeling of Reaction Mechanisms Involving (4-(4-Fluoropyridin-2-yl)phenyl)methanol

While specific reaction mechanisms involving this compound have not been extensively detailed in the literature, quantum chemical methods provide the framework to model such processes. This section outlines the theoretical approaches that would be used for such an investigation.

Transition State Characterization and Activation Energy Calculations

To understand the feasibility and kinetics of a chemical reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can be used to locate the TS structure and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. A lower activation energy corresponds to a faster reaction. The characterization of a true transition state is confirmed by the presence of a single imaginary frequency in its vibrational spectrum, corresponding to the motion along the reaction pathway.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions in Solution

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can provide critical insights into its conformational flexibility and how it interacts with solvent molecules.

The central bond connecting the fluoropyridine and phenyl rings allows for rotational freedom, leading to a variety of possible conformations. The preferred dihedral angle between these two rings is a result of the balance between electronic delocalization, which favors a planar structure, and steric hindrance from ortho-substituents (in this case, hydrogen atoms), which favors a twisted conformation. acs.org In biphenyl, a similar, non-heterocyclic system, the rings are twisted with a dihedral angle of approximately 44° in the gas phase. researchgate.net The introduction of a nitrogen atom in the pyridine ring and a fluorine atom can influence this angle through electrostatic interactions. nih.gov Specifically, the repulsion between the lone pair electrons of the nitrogen and the pi-electron cloud of the phenyl ring can affect the conformational preference. nih.gov

In a solution, the solvent molecules explicitly interact with the solute, influencing its conformational landscape. MD simulations can model these interactions, showing how polar solvents might stabilize certain conformations of this compound through hydrogen bonding with the hydroxyl group and the nitrogen atom, as well as dipole-dipole interactions with the C-F bond. The insights from such simulations are crucial for understanding the behavior of the molecule in a biological or chemical environment.

A hypothetical study on this compound would involve placing the molecule in a simulation box filled with a chosen solvent and calculating the forces between atoms over a series of time steps. The resulting trajectory would provide information on the distribution of dihedral angles, the stability of intramolecular hydrogen bonds, and the solvation structure around the molecule.

Prediction of Spectroscopic Parameters Using Computational Methods

Computational chemistry offers methods to predict spectroscopic properties, which can aid in the identification and characterization of compounds. Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly used for this purpose.

For this compound, computational methods could predict various spectroscopic parameters:

NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated. The accuracy of these predictions depends on the chosen computational level of theory and the inclusion of solvent effects. For instance, the chemical shift of the proton on the hydroxyl group would be highly sensitive to the solvent environment due to hydrogen bonding.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of the molecule can be computed. These calculations can help in assigning the peaks observed in experimental spectra to specific molecular motions, such as the stretching of the O-H, C-F, and C-N bonds, as well as the vibrational modes of the aromatic rings. Calculated frequencies are often scaled to better match experimental data. nih.gov

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra by determining the energies of electronic transitions, most notably the S₀ → S₁ transition. researchgate.net The predicted wavelength of maximum absorption (λ_max) and the corresponding oscillator strength are valuable for understanding the electronic structure of the molecule.

The following table illustrates the kind of data that would be generated from such computational studies for hypothetical conformers of this compound.

| Computational Method | Predicted Parameter | Conformer 1 (Planar) | Conformer 2 (Twisted) |

| DFT (B3LYP/6-31G) | ¹H NMR Chemical Shift (OH) | 5.2 ppm | 4.8 ppm |

| DFT (B3LYP/6-31G) | ¹⁹F NMR Chemical Shift | -115 ppm | -118 ppm |

| TD-DFT (B3LYP/6-31G*) | λ_max | 280 nm | 275 nm |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available.

Quantitative Structure-Property Relationship (QSPR) Studies for Derivatized Analogs

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. For a class of compounds like derivatives of this compound, QSPR can be a valuable tool in predicting properties without the need for experimental measurements for every new analog.

A QSPR study on derivatives of this compound would involve several steps:

Dataset Creation: A set of molecules with structural variations would be defined. For example, the position of the fluorine atom could be changed, or other substituents could be added to the phenyl or pyridine rings.

Descriptor Calculation: For each molecule in the dataset, a range of molecular descriptors would be calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to create a mathematical equation that links the descriptors to a specific property (e.g., solubility, boiling point, or a biological activity). nih.gov

Model Validation: The predictive power of the QSPR model would be tested on a set of molecules not used in its development.

For example, a hypothetical QSPR model for predicting the aqueous solubility (LogS) of analogs might look like:

LogS = 0.5 - 0.2 * (Molecular Weight) + 1.5 * (Polar Surface Area) - 0.8 * (LogP)

This equation would allow for the rapid estimation of solubility for newly designed derivatives, aiding in the selection of candidates with desirable properties for further investigation. Such models are particularly prevalent in drug discovery, where pyridine derivatives are common scaffolds. nih.govresearchgate.netrsc.org

4 4 Fluoropyridin 2 Yl Phenyl Methanol As a Versatile Synthetic Building Block

Precursor for Advanced Heterocyclic Compounds and Scaffolds

The synthesis of complex heterocyclic structures is a cornerstone of medicinal chemistry and materials science. The bifunctional nature of (4-(4-Fluoropyridin-2-yl)phenyl)methanol , featuring both a nucleophilic alcohol and an electrophilic (or cross-coupling ready) fluoropyridine moiety, theoretically makes it an attractive starting material for constructing more complex molecular architectures.

Synthesis of Polycyclic Aromatic Nitrogen Heterocycles (PANHs)

No specific literature was identified that employs This compound as a precursor for the synthesis of Polycyclic Aromatic Nitrogen Heterocycles (PANHs). Methodologies for PANH synthesis often involve intramolecular cyclization reactions, which could potentially be envisioned starting from derivatives of this compound, but no such transformations have been reported.

Construction of Fused Ring Systems and Spirocompounds

Similarly, there is no available research demonstrating the use of This compound in the construction of fused ring systems or spirocompounds. While general strategies for creating such structures from various starting materials are well-documented rsc.orgrsc.orgnih.gov, their application to this specific methanol (B129727) derivative has not been described.

Role in Materials Science and Polymer Chemistry

The incorporation of fluorine atoms and nitrogen heterocycles into materials can impart unique electronic and physical properties. The title compound is a prime candidate for exploration in materials science.

Monomer for Polymer Synthesis with Tunable Properties

The presence of the alcohol functional group suggests that This compound could potentially serve as a monomer in polymerization reactions, such as the formation of polyesters or polyethers. The fluorine substituent could influence properties like thermal stability and solubility. However, no studies on the polymerization of this specific monomer have been found.

Building Block for Ligands in Coordination Chemistry

The pyridine (B92270) nitrogen atom in This compound provides a potential coordination site for metal ions, making it a candidate for ligand synthesis. unizar.es The electronic properties of such a ligand would be influenced by the electron-withdrawing fluorine atom. The methanol group could also be modified to create multidentate ligands. Despite this potential, the synthesis and coordination chemistry of ligands derived from this compound are not reported in the literature.

Incorporation into Functional Organic Materials (e.g., photoactive or conducting materials)

Derivatives of 2-phenylpyridine (B120327) are known to be important in the field of organic electronics, particularly as ligands in phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs). The fluorination of such ligands is a common strategy to tune emission colors and improve device efficiency. While the core structure of This compound is relevant to this field, there is no specific research on its incorporation into photoactive or conducting materials.

Intermediacy in the Synthesis of Complex Organic Molecules

The structural features of this compound make it an attractive starting point for the elaboration of more complex structures. The fluoropyridine unit can engage in various coupling reactions, while the benzylic alcohol functionality allows for a range of transformations, including oxidation, esterification, and conversion to a leaving group for nucleophilic substitution. This dual reactivity enables its use in convergent synthetic strategies, where different fragments of a target molecule are synthesized separately and then combined.

Natural Product Synthesis via this compound Derivatives

While the incorporation of fluorine is a widely used strategy in the design of synthetic bioactive molecules to enhance properties like metabolic stability and binding affinity, the occurrence of fluorinated organic compounds in nature is exceedingly rare. Consequently, the direct application of this compound as a building block in the total synthesis of naturally occurring products is not extensively documented in the scientific literature. The primary utility of this compound and its derivatives lies in the synthesis of natural product analogues and other complex synthetic targets where the introduction of a fluorinated pyridine moiety is desired to modulate biological activity.

Although direct examples are scarce, the structural motif is present in complex fungal natural products like the hirsutellone family, which contain a macrocyclic para-cyclophane. nih.gov The synthetic strategies towards such complex molecules often rely on the coupling of pre-functionalized aromatic building blocks. The reactivity of compounds analogous to this compound makes them potential candidates for the construction of the aromatic portions of these intricate natural product scaffolds.

Access to Complex Synthetic Targets with Fluorinated Pyridine Moieties

The true value of this compound as a synthetic intermediate is most evident in the construction of complex, non-natural molecules, particularly those designed for pharmaceutical applications. The 4-fluoropyridine (B1266222) moiety is a key pharmacophore in a variety of biologically active compounds, including kinase inhibitors. The presence of the fluorine atom can significantly influence the electronic properties of the pyridine ring, enhancing its susceptibility to nucleophilic aromatic substitution (SNAr) and altering its basicity, which can be crucial for target engagement.

The combination of C–H bond fluorination and subsequent SNAr reactions provides a powerful strategy for the late-stage functionalization of pyridines, enabling the synthesis of complex molecules in fewer steps and with higher yields than previously reported methods. nih.gov The reactivity of 2-fluoropyridines in SNAr reactions is notably higher than their chloro-analogs, allowing for milder reaction conditions that are compatible with a wider range of functional groups present in complex molecular architectures. nih.gov

Derivatives of this compound can be utilized in the synthesis of various complex heterocyclic systems. For instance, the alcohol functionality can be oxidized to an aldehyde or ketone, which can then serve as an electrophilic partner in a variety of carbon-carbon bond-forming reactions. Alternatively, conversion of the alcohol to a leaving group (e.g., a tosylate or mesylate) facilitates the introduction of nucleophiles at the benzylic position.

A key application area for building blocks containing the fluoropyridine scaffold is in the development of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The fluoropyridine moiety can serve as a crucial part of this core, with the fluorine atom often directed towards a specific region of the binding pocket to enhance potency and selectivity. The synthesis of novel pyridine-based compounds as potential PIM-1 kinase inhibitors has been an active area of research, demonstrating the importance of this heterocyclic motif in drug discovery. mdpi.combldpharm.com

The following table summarizes examples of synthetic strategies and applications related to fluorinated pyridines, illustrating the potential synthetic pathways where a building block like this compound could be employed.

| Synthetic Strategy | Description | Potential Application of this compound | Reference |

| C–H Fluorination/SNAr | Direct fluorination of a pyridine followed by nucleophilic aromatic substitution of the fluoride (B91410). | The fluoropyridine moiety can undergo SNAr to introduce various functional groups, while the phenylmethanol part can be a site for further elaboration. | nih.gov |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of a halopyridine with a boronic acid. | The corresponding bromo- or iodo-substituted precursor to this compound could be used in Suzuki couplings. | N/A |

| Buchwald-Hartwig Amination | Palladium-catalyzed amination of a halopyridine. | The fluoropyridine can be a substrate for amination, a key reaction in the synthesis of many pharmaceuticals. | nih.gov |

| Oxidation & Condensation | Oxidation of the alcohol to an aldehyde, followed by condensation reactions (e.g., Wittig, Horner-Wadsworth-Emmons). | Creation of extended conjugated systems or introduction of new functional groups. | N/A |

The versatility of this compound is further underscored by the numerous commercially available structural analogs, which serve as starting materials for a wide array of complex synthetic targets.

| Compound Name | CAS Number | Application/Relevance | Reference |

| (4-(5-Fluoropyridin-2-yl)phenyl)methanol | 1257426-54-2 | Structural isomer, building block for medicinal chemistry. | |

| (4-(3-Fluoropyridin-2-yl)phenyl)methanol | 1349717-63-0 | Structural isomer, building block for medicinal chemistry. | |

| 4-(Difluoromethyl)pyridin-2-amine | 1211533-74-3 | Key intermediate for lipid kinase inhibitors. | nih.gov |

| Methyl 3-fluoropyridine-4-carboxylate | 885100-33-6 | Product of nucleophilic aromatic substitution, useful synthetic intermediate. |

An exploration of the untapped potential of the chemical compound this compound reveals a landscape ripe for scientific inquiry. While direct research on this specific molecule is nascent, its structural motifs—a fluorinated pyridine ring linked to a phenylmethanol group—suggest a wealth of possibilities across various domains of chemistry. This article delineates key future research directions and unexplored avenues, providing a roadmap for future investigations into its catalytic, photophysical, supramolecular, synthetic, and process chemistry applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-(4-Fluoropyridin-2-yl)phenyl)methanol, and how can regioselectivity be controlled?

- Methodology : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the fluoropyridine moiety to the phenyl ring, followed by hydroxymethylation. Fluorination steps may require halogen exchange (e.g., using KF in polar aprotic solvents) or directed ortho-metalation. Regioselectivity in fluoropyridine synthesis is achieved through directing groups (e.g., boronic esters) and temperature control . Post-synthetic reduction of ester or aldehyde intermediates (e.g., NaBH₄) yields the methanol derivative. Purity is confirmed via HPLC or GC-MS .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodology :

- NMR : ¹H/¹³C NMR identifies aromatic proton environments (δ 7.0–8.5 ppm for pyridine and phenyl groups) and hydroxyl protons (δ 1.5–2.5 ppm, broad). ¹⁹F NMR confirms fluoropyridinyl substitution (δ −110 to −120 ppm) .

- Mass Spectrometry : High-resolution ESI-MS determines molecular ion peaks (e.g., [M+H]+ at m/z 218.082) and fragmentation patterns .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. What challenges arise in solving the crystal structure of this compound, and how are they addressed?

- Methodology : Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation (e.g., methanol/water mixtures). Challenges include twinning and weak diffraction due to flexible hydroxymethyl groups. Data collection at low temperatures (e.g., 100 K) reduces thermal motion. Structure refinement uses SHELXL (for small molecules) with restraints on bond lengths/angles. Hydrogen bonding (O–H⋯N/O) and π-π interactions (3.5–4.0 Å) are modeled using Fourier difference maps .

Q. How do intermolecular interactions in the crystal lattice influence its physicochemical properties?

- Analysis : Strong O–H⋯N hydrogen bonds (2.6–2.8 Å) and fluoropyridinyl-phenyl π-π stacking (centroid distances ~3.6 Å) stabilize the lattice, increasing melting points and reducing solubility in non-polar solvents. These interactions are validated via Hirshfeld surface analysis (CrystalExplorer) and DFT calculations (B3LYP/6-31G*) .

Q. How can discrepancies in crystallographic data (e.g., bond lengths, angles) be resolved during refinement?

- Methodology : Discrepancies arise from disorder (e.g., hydroxymethyl rotamers) or partial occupancy. Multi-conformational models and TWIN/BASF commands in SHELXL improve R-factors. Cross-validation with spectroscopic data (e.g., NMR NOE for spatial proximity) ensures accuracy. High-resolution datasets (θ > 25°) and low Rint (< 0.05) are prioritized .

Q. What computational approaches predict the reactivity of this compound in drug discovery?

- Methodology :

- DFT : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects (e.g., PCM models) simulate aqueous reactivity .

- Molecular Docking : AutoDock Vina screens binding affinity to targets (e.g., kinases), with fluoropyridinyl groups enhancing hydrophobic interactions. MD simulations (AMBER) assess stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.